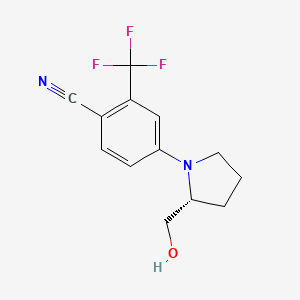

(R)-4-(2-(Hydroxymethyl)pyrrolidin-1-yl)-2-(trifluoromethyl)benzonitrile

Descripción

Propiedades

IUPAC Name |

4-[(2R)-2-(hydroxymethyl)pyrrolidin-1-yl]-2-(trifluoromethyl)benzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13F3N2O/c14-13(15,16)12-6-10(4-3-9(12)7-17)18-5-1-2-11(18)8-19/h3-4,6,11,19H,1-2,5,8H2/t11-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JAJQKMYNNNUHOL-LLVKDONJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(N(C1)C2=CC(=C(C=C2)C#N)C(F)(F)F)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@@H](N(C1)C2=CC(=C(C=C2)C#N)C(F)(F)F)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13F3N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

270.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Substrate Selection and Reaction Optimization

The core benzonitrile scaffold is typically functionalized via nucleophilic aromatic substitution (SNAr). 4-Fluoro-2-(trifluoromethyl)benzonitrile serves as the electrophilic substrate due to the electron-withdrawing trifluoromethyl group, which activates the para-fluorine for displacement. The pyrrolidine nucleophile, (R)-pyrrolidin-2-ylmethanol, is prepared via enantioselective hydrogenation or resolution techniques.

In a representative procedure, (R)-pyrrolidin-2-ylmethanol (0.49 mL, 4.8 mmol) reacts with 4-fluoro-2-(trifluoromethyl)benzonitrile (1.0 g, 4.8 mmol) in dimethylformamide (DMF) under microwave irradiation at 150°C for 1 hour. Potassium carbonate (1.33 g, 9.6 mmol) acts as a base to deprotonate the hydroxymethyl group, facilitating the SNAr mechanism. The reaction achieves a 92% yield after purification via flash chromatography.

Solvent and Temperature Effects

Polar aprotic solvents like DMF or dimethyl sulfoxide (DMSO) are critical for solubilizing both aromatic and pyrrolidine components. Microwave-assisted heating significantly reduces reaction times compared to conventional thermal methods (1 hour vs. 24 hours). Lower temperatures (<100°C) result in incomplete conversion, while exceeding 160°C promotes side reactions such as hydrolysis of the nitrile group.

Enantioselective Synthesis of the Pyrrolidine Moiety

Catalytic Hydrogenation of Pyrroline Derivatives

The (R)-pyrrolidin-2-ylmethanol precursor is synthesized via asymmetric hydrogenation of 2-methylpyrroline. Platinum catalysts, particularly Pt/C or PtO2, enable high enantiomeric excess (ee) when paired with chiral tartrate counterions. For example, hydrogenating 2-methylpyrroline in a 2:1 ethanol-methanol mixture with 5% Pt/C under 50 psi H2 yields (R)-2-methylpyrrolidine with >98% ee after recrystallization.

Table 1: Hydrogenation Conditions and Outcomes

| Catalyst | Solvent | Pressure (psi) | ee (%) | Yield (%) |

|---|---|---|---|---|

| 5% Pt/C | Ethanol-Methanol | 50 | 98 | 85 |

| PtO2 | Ethanol | 30 | 95 | 78 |

Reductive Amination for Hydroxymethyl Installation

Alternative routes employ reductive amination to introduce the hydroxymethyl group. Benzaldehyde derivatives react with 2-(hydroxymethyl)pyrrolidine in the presence of sodium cyanoborohydride (NaBH3CN) or hydrogen/palladium. For instance, 4-nitrobenzaldehyde and 2-(hydroxymethyl)pyrrolidine in tetrahydrofuran (THF) with NaBH3CN yield the secondary amine, which is subsequently nitrated and reduced to the target compound.

Resolution Techniques for Stereochemical Purity

Diastereomeric Salt Formation

Racemic mixtures of pyrrolidine intermediates are resolved using chiral acids. L-Tartaric acid forms diastereomeric salts with (R)- and (S)-2-methylpyrrolidine, which are separated via fractional crystallization. The (R)-enantiomer exhibits higher solubility in ethanol-methanol mixtures, enabling isolation with >99% ee after two recrystallizations.

Chromatographic Enantioseparation

Chiral stationary phases (CSPs) such as cellulose tris(3,5-dimethylphenylcarbamate) resolve racemic benzonitrile derivatives. Analytical HPLC using a Chiralpak IC column (4.6 × 250 mm, 5 μm) with hexane-isopropanol (80:20) achieves baseline separation (α = 1.52). Preparative-scale separations, however, remain cost-prohibitive for industrial applications.

Scalability and Industrial Considerations

Microwave vs. Batch Reactors

Microwave-assisted synthesis offers rapid heating and improved reproducibility for small-scale batches (<100 g). However, scale-up to kilogram quantities requires transitioning to continuous-flow reactors. A pilot study demonstrated that a tubular reactor operating at 150°C and 10 bar pressure maintains 89% yield with a residence time of 30 minutes.

Purification Challenges

The product’s high polarity complicates crystallization. Reverse-phase chromatography (C18 silica, acetonitrile-water gradient) is standard, but industrial processes prefer solvent swaps. Freeze-drying from tert-butyl methyl ether (TBME) produces a crystalline solid with >99% purity, avoiding silica gel costs.

Comparative Analysis of Synthetic Routes

Table 2: Efficiency Metrics for Key Methods

| Method | Yield (%) | ee (%) | Scalability | Cost ($/kg) |

|---|---|---|---|---|

| SNAr + Microwave | 92 | 99 | Moderate | 1,200 |

| Hydrogenation + Resolution | 85 | 99 | High | 900 |

| Reductive Amination | 78 | 95 | Low | 1,500 |

The hydrogenation-resolution route balances cost and scalability, making it preferred for bulk production. Microwave-assisted SNAr is optimal for small-scale, high-purity batches.

Análisis De Reacciones Químicas

Types of Reactions

®-4-(2-(Hydroxymethyl)pyrrolidin-1-yl)-2-(trifluoromethyl)benzonitrile can undergo various chemical reactions, including:

Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid or an aldehyde.

Reduction: The nitrile group can be reduced to form an amine.

Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used for oxidation reactions.

Reduction: Hydrogenation using palladium on carbon or lithium aluminum hydride can be employed for reduction reactions.

Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products

Oxidation: Formation of carboxylic acids or aldehydes.

Reduction: Formation of primary amines.

Substitution: Formation of substituted derivatives with different functional groups.

Aplicaciones Científicas De Investigación

®-4-(2-(Hydroxymethyl)pyrrolidin-1-yl)-2-(trifluoromethyl)benzonitrile has several scientific research applications:

Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.

Organic Synthesis: It serves as an intermediate in the synthesis of complex organic molecules.

Material Science: The compound’s unique properties make it useful in the development of advanced materials with specific functionalities.

Mecanismo De Acción

The mechanism of action of ®-4-(2-(Hydroxymethyl)pyrrolidin-1-yl)-2-(trifluoromethyl)benzonitrile depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The trifluoromethyl group can enhance the compound’s binding affinity and metabolic stability, while the pyrrolidine ring can improve its pharmacokinetic properties.

Comparación Con Compuestos Similares

Diastereomeric Analogues

- (R,R)-10 and (R,S)-10 : These diastereomers differ in the configuration of the 2,2,2-trifluoro-1-hydroxyethyl substituent on the pyrrolidine ring. Conformational analysis using vibrational circular dichroism (VCD) spectra revealed distinct intramolecular hydrogen bonding patterns and steric interactions, leading to differences in receptor binding and metabolic pathways .

Hydantoin-Based Androgen Receptor Antagonists

These compounds replace the pyrrolidine ring with a hydantoin (imidazolidine-2,4-dione) core, altering their mechanism from agonism to antagonism:

- 6c : 4-(3-(4-fluorophenyl)-4-(hydroxymethyl)-4-methyl-5-oxo-2-thioxoimidazolidin-1-yl)-2-(trifluoromethyl)benzonitrile

- 6i : 4-(4-(hydroxymethyl)-4-methyl-5-oxo-2-thioxo-3-(4-(trifluoromethyl)phenyl)imidazolidin-1-yl)-2-(trifluoromethyl)benzonitrile

Cinnamaldehyde and Pyrazolyl Derivatives

Metabolites and Structural Revisions

- Revised Metabolite Structure: Early studies misassigned the structure of LGD-4033’s metabolite as 4-[2,5-dihydroxy-2-(2,2,2-trifluoro-1-hydroxyethyl)pyrrolidin-1-yl]-2-(trifluoromethyl)benzonitrile. Revised to (4R,5R)-4-[[4-cyano-3-(trifluoromethyl)-phenyl]amino]-6,6,6-trifluoro-5-hydroxyhexanoic acid, highlighting the importance of hydroxylation and ring-opening in metabolism .

Data Tables

Table 1: Structural and Functional Comparison

Key Research Findings

Stereochemistry Matters : The R-configuration in LGD-4033 optimizes hydrogen bonding with the androgen receptor’s Asn705 and Thr877 residues, while diastereomers like (R,S)-10 show reduced efficacy .

Metabolic Stability : The hydroxymethyl group in LGD-4033 undergoes oxidation to a carboxylic acid metabolite, which is less active but critical for detoxification .

Hydantoin vs. Pyrrolidine : Hydantoin-based antagonists (e.g., 6c) exhibit lower oral bioavailability due to their larger size and higher molecular weight compared to LGD-4033 .

Trifluoromethyl Role : The trifluoromethyl group in all compounds enhances lipid solubility and resistance to oxidative metabolism, contributing to prolonged half-lives .

Actividad Biológica

(R)-4-(2-(Hydroxymethyl)pyrrolidin-1-yl)-2-(trifluoromethyl)benzonitrile is a compound of increasing interest in medicinal chemistry, particularly for its potential therapeutic applications. This article provides a comprehensive overview of its biological activity, including mechanisms of action, case studies, and relevant research findings.

Chemical Structure and Properties

The compound features a pyrrolidine ring, which is known for its role in various biological activities. The trifluoromethyl group enhances lipophilicity and metabolic stability, potentially influencing the compound's interaction with biological targets.

-

Anticancer Activity :

- Recent studies have indicated that compounds with similar structures exhibit significant cytotoxic effects against various cancer cell lines. For instance, derivatives that include a pyrrolidine moiety have shown improved binding to key proteins involved in tumor progression, such as IKKb, which is crucial for NF-κB activation. This pathway is often dysregulated in cancers, leading to enhanced cell survival and proliferation .

- Cholinesterase Inhibition :

- Antimicrobial Activity :

1. Anticancer Efficacy

A study investigated the effects of a related compound on FaDu hypopharyngeal tumor cells, revealing that it induced apoptosis more effectively than the reference drug bleomycin. The structural modifications introduced by the trifluoromethyl group were thought to enhance its interaction with the target proteins involved in apoptosis pathways .

2. Neuroprotective Effects

Research has shown that certain derivatives can cross the blood-brain barrier and inhibit cholinesterases effectively. This action was linked to improved cognitive outcomes in animal models of Alzheimer's disease .

Research Findings

| Study Focus | Findings | Implications |

|---|---|---|

| Anticancer Activity | Induced apoptosis in FaDu cells | Potential for developing new cancer therapies |

| Cholinesterase Inhibition | Dual inhibition observed | Possible treatment for Alzheimer's disease |

| Antimicrobial Properties | Effective against MRSA and E. coli | Could lead to new antibiotics |

Q & A

Q. Key Intermediates :

| Step | Intermediate | Role |

|---|---|---|

| 1 | 4-Fluoro-2-(trifluoromethyl)benzonitrile | Electrophilic aromatic substrate |

| 2 | (R)-2-(Hydroxymethyl)pyrrolidine | Chiral amine nucleophile |

| 3 | Protected pyrrolidine (e.g., tert-butyldimethylsilyl ether) | Stabilizes reactive groups |

How is the structural configuration of this compound confirmed using spectroscopic methods?

Basic Research Question

Methodology :

- NMR Spectroscopy : H and C NMR identify proton environments and carbon frameworks. For example, the benzonitrile carbon resonates at ~115 ppm, while the trifluoromethyl group shows a distinct triplet in F NMR .

- Vibrational Circular Dichroism (VCD) : Resolves absolute configuration by correlating CF group vibrations with stereochemistry. Compound 10 in required VCD to confirm its (R,R) configuration .

- X-ray Crystallography : Definitive for solid-state structure but requires high-purity crystals.

Q. Solutions :

Chiral HPLC : Using columns like Chiralpak® IA/IB to separate enantiomers. For compound 10, enantiomers showed opposite specific rotations post-separation .

Dynamic kinetic resolution : Catalytic methods to favor one enantiomer during synthesis.

How do structural modifications in analogous compounds influence their biological activity as androgen receptor antagonists?

Advanced Research Question

Comparative Analysis :

Q. Implications :

- Quality control : Requires enantiomeric excess (ee) monitoring via chiral chromatography.

- Biological relevance : Enantiomers may exhibit divergent AR binding, necessitating stereochemical purity in assays.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.